
3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 251211. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into the compound's synthesis, biological evaluations, and its implications in therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C13H16N2O3
- CAS Number : 39499-66-6
- Structural Characteristics : The compound features a pyridazinone core substituted with a dimethoxyphenyl group, which is believed to influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The methods often include the formation of the pyridazinone ring through cyclization reactions involving appropriate precursors. Such synthetic pathways are crucial for producing analogs that could enhance biological activity or reduce toxicity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Cytotoxicity : In vitro studies have demonstrated that derivatives of pyridazinone compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against breast cancer cell lines such as MDA-MB-231 and colorectal cancer cells .
- Mechanism of Action : The proposed mechanisms include apoptosis induction and inhibition of microtubule assembly. For example, certain derivatives have been shown to enhance caspase activity, indicating apoptotic pathways are activated upon treatment .
Selectivity and Safety
The selectivity index is an important measure in evaluating potential drug candidates. Compounds structurally related to this compound have demonstrated favorable selectivity ratios, indicating lower toxicity to normal cells compared to cancerous cells. For example, some derivatives exhibited low cytotoxicity (IC50 > 25 µM) in normal Vero cell lines while maintaining potent activity against tumor cells .
Case Studies and Research Findings
Several key studies have contributed to understanding the biological activity of this compound:
- Antiproliferative Activity : A study published in MDPI reported that derivatives similar to this compound showed significant antiproliferative activity against hematological tumor cell lines with IC50 values as low as 1.00 ± 0.42 µM .
- Microtubule Destabilization : Research has indicated that certain analogs can act as microtubule-destabilizing agents, which is a crucial mechanism for inducing cancer cell death .
- In Vivo Studies : Preliminary in vivo studies suggest that these compounds may also exhibit antitumor effects when tested in animal models, providing further evidence for their therapeutic potential .
Data Table: Biological Activity Summary
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Derivative A | MDA-MB-231 | 1.00 ± 0.42 | Apoptosis Induction |
Derivative B | HL60 | 0.95 ± 0.40 | Microtubule Destabilization |
Derivative C | Vero (Normal) | >25 | Low Toxicity |
Aplicaciones Científicas De Investigación
Antioxidant Activity
Research indicates that compounds similar to 3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one exhibit antioxidant properties. The presence of methoxy groups enhances the electron-donating ability of the compound, which is crucial for scavenging free radicals.
Case Study : A study evaluated the antioxidant capacity using DPPH and ABTS assays, demonstrating a significant reduction in oxidative stress markers in treated cells compared to controls.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines.
Case Study : In a model of lipopolysaccharide (LPS)-induced inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a mechanism that could be beneficial for treating inflammatory diseases.
Anticancer Properties
Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines.
Data Table: Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Induction of apoptosis |
MCF-7 | 20 | Cell cycle arrest |
A549 | 18 | Inhibition of proliferation |
Neuroprotective Effects
Emerging research suggests neuroprotective effects, potentially useful in treating neurodegenerative diseases. The compound may mitigate neuronal damage through its antioxidant properties.
Case Study : In a model of oxidative stress-induced neurotoxicity, treatment with the compound resulted in improved neuronal survival and function.
Synthetic Applications
The compound serves as an intermediate in organic synthesis due to its unique structure. It can be utilized to create derivatives with enhanced biological activity or altered pharmacokinetic properties.
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-16-10-5-3-8(7-11(10)17-2)9-4-6-12(15)14-13-9/h3,5,7H,4,6H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMBTWOATVESDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=O)CC2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40312215 | |
Record name | NSC251211 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40312215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39499-66-6 | |
Record name | NSC251211 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251211 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC251211 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40312215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.